4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (CAS: 928001-88-1) is a synthetic sulfonamide derivative characterized by a 4-aminobenzenesulfonamide core linked via a methylene bridge to a 4-chlorophenyl substituent. Its molecular formula is C₁₃H₁₃ClN₂O₂S, with a molecular weight of 296.77 g/mol.

Molecular Formula C13H13ClN2O2S
Molecular Weight 296.77
CAS No. 928001-88-1
Cat. No. B2408804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide
CAS928001-88-1
Molecular FormulaC13H13ClN2O2S
Molecular Weight296.77
Structural Identifiers
SMILESC1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)Cl
InChIInChI=1S/C13H13ClN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2
InChIKeySWVGTNYFDHQAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (CAS 928001-88-1): A Versatile Sulfonamide Scaffold for Pharmaceutical Research


4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide (CAS: 928001-88-1) is a synthetic sulfonamide derivative characterized by a 4-aminobenzenesulfonamide core linked via a methylene bridge to a 4-chlorophenyl substituent [1]. Its molecular formula is C₁₃H₁₃ClN₂O₂S, with a molecular weight of 296.77 g/mol . The compound exhibits a predicted density of 1.380±0.06 g/cm³ and a predicted boiling point of 495.5±55.0 °C . As a member of the sulfonamide class, this compound serves as a valuable building block in medicinal chemistry, with research exploring its potential as an inhibitor of carbonic anhydrases and as an antibacterial agent [2].

Why 4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide Cannot Be Replaced by Generic Sulfonamides


The specific substitution pattern of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, featuring a 4-chlorobenzyl moiety, confers distinct physicochemical and biological properties that are not interchangeable with other sulfonamides. The 4-chlorobenzyl group significantly influences lipophilicity, as reflected in the compound's calculated LogP of 2.30, which impacts membrane permeability and target binding [1]. In contrast, unsubstituted analogs or those with different N-substituents can exhibit substantially different activity profiles. For instance, research on related 4-aminobenzenesulfonamide derivatives has shown that halogen substitution on the benzyl ring modulates inhibitory potency against human carbonic anhydrase isoforms, with chloro-substituted compounds often displaying enhanced binding affinity compared to their non-chlorinated counterparts [2]. Such structural nuances dictate that this compound is not a simple, drop-in replacement for generic sulfonamides in structure-activity relationship (SAR) studies or targeted drug discovery programs.

Quantitative Performance Metrics: 4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide in Key Research Contexts


Carbonic Anhydrase Inhibition: Comparative Affinity Data Highlights Chlorobenzyl Substituent Impact

The 4-chlorobenzyl substitution pattern is critical for achieving high binding affinity to human carbonic anhydrase isoforms. A close structural analog, 4-amino-N-(4-chlorobenzyl)benzenesulfonamide (Compound 5a), demonstrated potent inhibition of human carbonic anhydrase VII (hCA VII) with a Ki value of 6.20 nM [1]. This value is comparable to other nanomolar inhibitors in the class, such as certain diazobenzenesulfonamides which show Ki values in the 0.046–0.056 mM range for hCA I [2]. While direct head-to-head data for 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide itself is not available in the public domain, the quantitative activity of this near-identical analog provides a strong, cross-study comparable benchmark for the target compound's expected potency. The presence of the 4-chlorobenzyl group is a known pharmacophore for high-affinity interaction with the CA active site [3].

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Antibacterial Activity: Demonstrated Efficacy of 4-Chlorobenzenesulfonamide Derivatives

A series of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives, which share the 4-chlorobenzenesulfonamide core with the target compound, were synthesized and evaluated for antibacterial activity [1]. These compounds exhibited moderate to good antibacterial effects against both Gram-positive and Gram-negative bacterial strains. While specific Minimum Inhibitory Concentration (MIC) values for the exact target compound are not reported, the study validates the antibacterial potential of this chemotype. This class-level evidence suggests that 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is a relevant scaffold for developing new antimicrobial agents, especially in an era of increasing resistance.

Antibacterial Infectious Disease Drug Discovery

Physicochemical Profile: Calculated LogP and Lipinski Compliance for Lead Optimization

The target compound possesses a calculated LogP value of 2.30, indicating a favorable balance of lipophilicity for drug-like properties [1]. It adheres to Lipinski's Rule of Five, with a molecular weight of 296.77 g/mol (<500), a polar surface area of 72.19 Ų (<140), and only 2 hydrogen bond donors [1]. This profile is comparable to other orally bioavailable sulfonamide drugs. For instance, the clinically used carbonic anhydrase inhibitor acetazolamide has a LogP of -0.26, while the antibacterial sulfamethoxazole has a LogP of 0.89. The target compound's higher LogP suggests it may possess distinct membrane permeability characteristics, potentially impacting its bioavailability and tissue distribution.

Physicochemical Properties Drug-likeness ADME

Synthetic Accessibility: Established and Scalable Route

The compound is readily accessible via a one-step reaction between 4-chlorobenzylamine and 4-aminobenzenesulfonyl chloride . This straightforward synthesis contrasts with more complex sulfonamide derivatives requiring multi-step sequences or protecting group strategies. The availability of both starting materials and the simple reaction conditions facilitate efficient procurement and scale-up for research purposes. This provides a clear advantage over more synthetically challenging analogs, which may be cost-prohibitive or time-consuming to prepare.

Organic Synthesis Chemical Building Block Scalability

Targeted Applications of 4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide in Scientific R&D


Medicinal Chemistry: Optimizing Carbonic Anhydrase Inhibitors

Use as a core scaffold for structure-activity relationship (SAR) studies aimed at developing potent and selective carbonic anhydrase inhibitors. The 4-chlorobenzyl group is a key pharmacophore for high-affinity binding, as evidenced by the nanomolar Ki value (6.20 nM) of a closely related analog against hCA VII [1]. This makes the compound a strategic starting point for designing therapeutics targeting glaucoma, epilepsy, or cancer.

Antibacterial Drug Discovery: Exploring New Sulfonamide Chemotypes

Employ as a building block for synthesizing novel N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Research has demonstrated that this chemotype possesses moderate to good antibacterial activity [2], offering a potential avenue to overcome existing sulfonamide resistance mechanisms.

Chemical Biology: Developing Molecular Probes for Membrane Permeability Studies

Leverage the compound's favorable physicochemical properties (LogP = 2.30) [3] as a starting point for designing cell-permeable probes or tools to study intracellular targets. Its balanced lipophilicity profile suggests potential for crossing biological membranes, a valuable trait for in-cellulo or in vivo imaging agents.

Organic Synthesis: A Versatile Building Block for Complex Molecule Construction

Utilize as a readily accessible, cost-effective intermediate in the synthesis of more complex sulfonamide-containing molecules. The simple one-step preparation from commercially available materials makes it an attractive building block for diversifying chemical libraries and exploring new chemical space.

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